
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a tert-butyl ether protecting group on the hydroxyl group of the tyrosine side chain. The incorporation of the isotope nitrogen-15 (15N) makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected using tert-butyl ether. This is usually achieved by reacting L-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Fmoc Group: The amino group of the protected tyrosine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc protecting group.
Isotopic Labeling: The incorporation of nitrogen-15 can be achieved by using nitrogen-15 labeled reagents during the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tyrosine side chain.
Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.
Substitution: The tert-butyl ether group can be substituted under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Trifluoroacetic acid (TFA) is often employed to remove the tert-butyl ether group.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Deprotected tyrosine derivatives.
Substitution: Free hydroxyl tyrosine derivatives.
Scientific Research Applications
Chemistry: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is widely used in peptide synthesis as a protected amino acid. The Fmoc group allows for selective deprotection, facilitating the stepwise assembly of peptides.
Biology: The compound is used in the study of protein structure and function. The nitrogen-15 isotope is particularly useful in NMR spectroscopy, allowing for detailed analysis of protein dynamics and interactions.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. Its stable isotope labeling aids in the pharmacokinetic and pharmacodynamic studies of these drugs.
Industry: The compound finds applications in the production of labeled peptides for use in various industrial processes, including the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The tert-butyl ether group protects the hydroxyl group, ensuring selective reactions at other functional sites. The nitrogen-15 isotope does not alter the chemical properties of the compound but provides a useful tool for NMR studies, allowing researchers to track the compound and its derivatives in complex biological systems.
Comparison with Similar Compounds
N-Fmoc-O-tert-butyl-L-serine: Similar in structure but with a serine backbone instead of tyrosine.
N-Fmoc-O-tert-butyl-D-tyrosine: The D-enantiomer of the compound, used in different stereochemical applications.
N-Fmoc-O-tert-butyl-L-serine (13C3, 15N): A labeled serine derivative with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is unique due to the presence of the nitrogen-15 isotope, which makes it particularly valuable for NMR studies. Its specific protecting groups (Fmoc and tert-butyl ether) provide selective protection during peptide synthesis, making it a versatile tool in both research and industrial applications.
Properties
Molecular Formula |
C28H29NO5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/i29+1 |
InChI Key |
JAUKCFULLJFBFN-HFZKCAFASA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


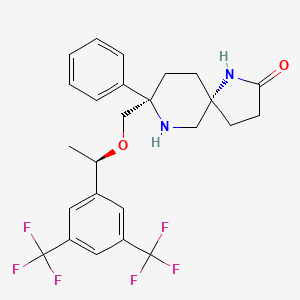
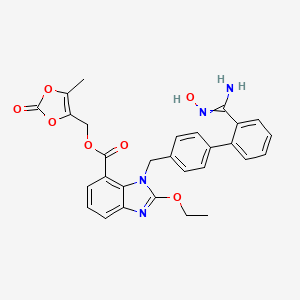
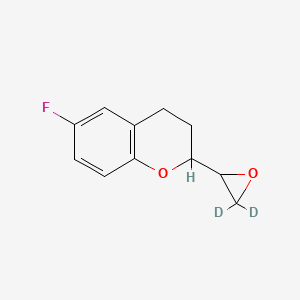
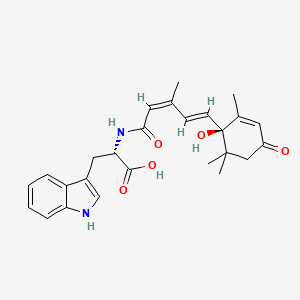
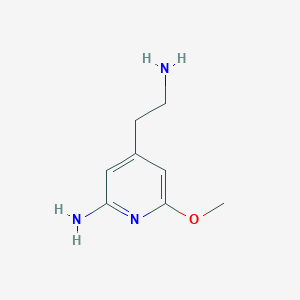
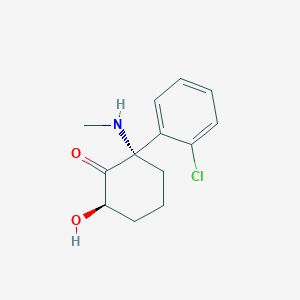
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)
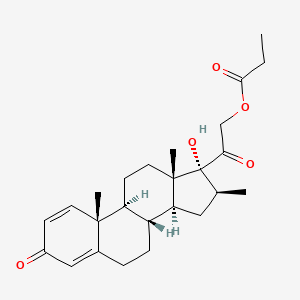



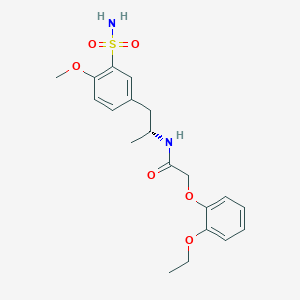
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)

